(2S,4S)-4-Methyloxane-2-carbaldehyde

Description

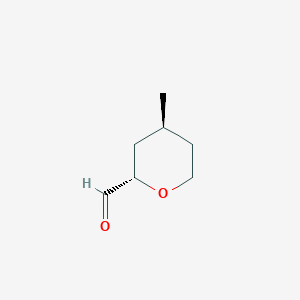

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H12O2 |

|---|---|

Molecular Weight |

128.17 g/mol |

IUPAC Name |

(2S,4S)-4-methyloxane-2-carbaldehyde |

InChI |

InChI=1S/C7H12O2/c1-6-2-3-9-7(4-6)5-8/h5-7H,2-4H2,1H3/t6-,7-/m0/s1 |

InChI Key |

SMACBAXERQSHKA-BQBZGAKWSA-N |

Isomeric SMILES |

C[C@H]1CCO[C@@H](C1)C=O |

Canonical SMILES |

CC1CCOC(C1)C=O |

Origin of Product |

United States |

The Role of 2s,4s 4 Methyloxane 2 Carbaldehyde in Advanced Organic Chemistry Research

The study of specific chiral molecules like (2S,4S)-4-Methyloxane-2-carbaldehyde is fundamental to the progress of organic synthesis. The precise three-dimensional arrangement of its atoms makes it a valuable subject for research in stereocontrolled reactions and the synthesis of complex molecular architectures.

Stereochemical Characterization and Absolute Configuration Determination

Advanced Spectroscopic Methods for Stereochemical Elucidation

The stereochemical landscape of (2S,4S)-4-Methyloxane-2-carbaldehyde is explored through a combination of sophisticated spectroscopic techniques. Each method offers a unique perspective on the molecule's structure, and together they provide a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed J-Coupling Analysis and NOE Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the constitution and stereochemistry of organic molecules. For this compound, detailed analysis of ¹H NMR spectra, specifically through-bond J-coupling constants and through-space Nuclear Overhauser Effect (NOE) correlations, is instrumental in establishing the relative configuration of the stereocenters at C2 and C4.

J-Coupling Analysis: The magnitude of the vicinal coupling constants (³JHH) between protons on adjacent carbon atoms is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation. In a six-membered oxane ring, which typically adopts a chair conformation, the coupling constants between axial-axial, axial-equatorial, and equatorial-equatorial protons are distinct. For the (2S,4S) isomer, the substituents at C2 (carbaldehyde) and C4 (methyl) are expected to preferentially occupy equatorial positions to minimize steric strain. This conformational preference dictates the dihedral angles and, consequently, the observed J-coupling values.

| Proton Interaction | Expected Conformation | Typical ³JHH Value (Hz) |

| H2 (axial) - H3 (axial) | Equatorial substituents | 8 - 13 |

| H2 (axial) - H3 (equatorial) | Equatorial substituents | 2 - 5 |

| H4 (axial) - H5 (axial) | Equatorial substituents | 8 - 13 |

| H4 (axial) - H5 (equatorial) | Equatorial substituents | 2 - 5 |

This is an interactive table based on generalized values for substituted oxanes.

By measuring the coupling constants for the protons on the oxane ring, the relative orientations of the substituents can be deduced, confirming the cis or trans relationship between them.

Nuclear Overhauser Effect (NOE) Studies: NOE spectroscopy provides information about the spatial proximity of protons within a molecule. An NOE is observed between protons that are close in space, typically within 5 Å, regardless of whether they are connected through bonds. In a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment on this compound, correlations between the protons of the C2-carbaldehyde and C4-methyl groups and the axial or equatorial protons on the ring can definitively establish their relative stereochemistry. For instance, a strong NOE between the C2-proton and the C4-proton would suggest a cis relationship.

Chiroptical Spectroscopy: Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) Analyses

Chiroptical techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light, providing information about its absolute configuration.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized UV-Vis light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's absolute configuration. The aldehyde chromophore in this compound gives rise to characteristic electronic transitions. The sign and intensity of the observed Cotton effects in the ECD spectrum can be compared with theoretical spectra calculated using quantum chemical methods (e.g., Time-Dependent Density Functional Theory, TD-DFT) for the (2S,4S) and (2R,4R) enantiomers. A match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration.

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. VCD is sensitive to the entire vibrational structure of a molecule and is a powerful tool for determining the absolute configuration of chiral molecules, even those lacking a strong UV-Vis chromophore. The experimental VCD spectrum of this compound is compared with the DFT-calculated spectrum for a specific enantiomer. The agreement between the experimental and calculated spectra provides a reliable determination of the absolute configuration.

Chiral Chromatography for Enantiomeric and Diastereomeric Purity Assessment

Chiral chromatography is an essential technique for separating stereoisomers and assessing the enantiomeric and diastereomeric purity of a sample. By using a chiral stationary phase (CSP), which interacts differently with each stereoisomer, the separation of enantiomers and diastereomers of 4-Methyloxane-2-carbaldehyde can be achieved. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be employed. The choice of the CSP and the chromatographic conditions (e.g., mobile phase, temperature) are critical for achieving optimal separation. The retention times of the different stereoisomers are unique, allowing for their quantification and the determination of the isomeric purity of a given sample.

X-ray Crystallography of Crystalline Derivatives for Absolute Configuration Determination

While this compound is a liquid at room temperature, its absolute configuration can be unequivocally determined by X-ray crystallography of a suitable crystalline derivative. The aldehyde functional group can be reacted with a chiral resolving agent or another suitable reagent to form a stable, crystalline solid, such as a hydrazone or an oxime. The resulting crystal is then analyzed by X-ray diffraction. This technique provides a detailed three-dimensional map of the electron density in the crystal, from which the precise arrangement of all atoms in the molecule, including their absolute stereochemistry, can be determined. The use of anomalous dispersion effects, typically with atoms heavier than oxygen, allows for the unambiguous assignment of the absolute configuration.

Stereoisomeric Purity and Resolution Techniques

Ensuring the stereoisomeric purity of this compound is crucial for its application in stereoselective synthesis and other fields. Chromatographic methods are the primary means of both analyzing and separating stereoisomers.

Chromatographic Separation of Stereoisomers

The resolution of the stereoisomers of 4-Methyloxane-2-carbaldehyde relies on the differential interactions between the isomers and a chiral environment. Chiral column chromatography, in both analytical and preparative scales, is the most common and effective method for this purpose.

Methodology: A racemic or diastereomeric mixture of 4-Methyloxane-2-carbaldehyde is passed through a column packed with a chiral stationary phase. The CSP creates a transient diastereomeric complex with each isomer. The stability of these complexes differs for each stereoisomer, leading to different elution times from the column.

| Chromatographic Technique | Chiral Stationary Phase (Example) | Typical Mobile Phase | Detection Method |

| Chiral HPLC | Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) | Hexane/Isopropanol | UV-Vis |

| Chiral GC | Cyclodextrin derivatives | Helium | Flame Ionization Detector (FID) |

This is an interactive table illustrating common setups for chiral separations.

By carefully selecting the CSP and optimizing the chromatographic conditions, baseline separation of all stereoisomers can be achieved, allowing for their isolation in high purity.

Diastereomeric Salt Formation and Crystallization

One of the most established and widely used methods for the resolution of racemic mixtures is through the formation of diastereomeric salts, followed by fractional crystallization. wikipedia.org This technique is particularly applicable to compounds that can be derivatized to contain an acidic or basic functional group. In the case of this compound, the aldehyde functionality can be oxidized to the corresponding carboxylic acid, (2S,4S)-4-Methyloxane-2-carboxylic acid. This racemic carboxylic acid can then be reacted with a single enantiomer of a chiral base, known as a resolving agent, to form a pair of diastereomeric salts.

These diastereomeric salts, having different physical properties, most notably solubility, can be separated by careful crystallization from an appropriate solvent system. wikipedia.org The selection of the resolving agent and the crystallization solvent is crucial for a successful separation and is often determined through empirical screening. unchainedlabs.com Common chiral resolving agents for acidic compounds include chiral amines such as (R)- or (S)-1-phenylethylamine and alkaloids like brucine (B1667951) or strychnine. wikipedia.org

The efficiency of the resolution is dependent on the difference in solubility between the two diastereomeric salts. After separation by filtration, the less soluble diastereomeric salt is treated with an acid to liberate the enantiomerically enriched carboxylic acid, from which the desired aldehyde can be regenerated. The more soluble diastereomer remains in the mother liquor and can also be processed to recover the other enantiomer.

To illustrate the process, the following interactive table presents hypothetical data from a screening of resolving agents and solvents for the resolution of a racemic mixture of 4-Methyloxane-2-carboxylic acid.

Table 1: Illustrative Data for Diastereomeric Salt Resolution Screening

| Resolving Agent | Solvent | Diastereomeric Excess (% de) of Crystalline Salt | Yield (%) |

|---|---|---|---|

| (R)-1-Phenylethylamine | Ethanol | 85 | 42 |

| (S)-1-Phenylethylamine | Methanol | 92 | 38 |

| Brucine | Acetone | 78 | 55 |

| (R)-1-(1-Naphthyl)ethylamine | Isopropanol | 95 | 35 |

Note: The data in this table is illustrative and intended to represent typical results from a resolution screening experiment.

Enzymatic Resolution Approaches

Enzymatic resolution has emerged as a powerful and highly selective method for the separation of enantiomers under mild reaction conditions. researchgate.net Lipases are a class of enzymes that are frequently employed for the kinetic resolution of racemic mixtures due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents. mdpi.com

For a racemic aldehyde like 4-Methyloxane-2-carbaldehyde, several enzymatic strategies can be envisioned. One common approach is the lipase-catalyzed transesterification of the corresponding racemic alcohol, which can be obtained by the reduction of the aldehyde. In a kinetic resolution, one enantiomer of the alcohol is preferentially acylated by the enzyme, leaving the unreacted enantiomer of the alcohol and the acylated product. These can then be separated, and the desired aldehyde enantiomer can be regenerated through oxidation.

Alternatively, dynamic kinetic resolution (DKR) can be employed to achieve a theoretical yield of 100% for a single enantiomer. DKR combines the enzymatic kinetic resolution with an in-situ racemization of the less reactive enantiomer, thereby continuously converting it into the more reactive form.

The choice of enzyme, acyl donor, and solvent system is critical for the success of an enzymatic resolution. A screening of various lipases, such as those from Candida antarctica (CAL-B), Pseudomonas cepacia (PSL), and Candida rugosa (CRL), is typically performed to identify the most effective biocatalyst.

The following interactive table provides representative data from an enzymatic kinetic resolution of racemic 4-Methyloxane-2-ol, the corresponding alcohol of the target aldehyde.

Table 2: Representative Data for Enzymatic Kinetic Resolution of 4-Methyloxane-2-ol

| Enzyme | Acyl Donor | Solvent | Enantiomeric Excess of Unreacted Alcohol (% ee) | Conversion (%) |

|---|---|---|---|---|

| Candida antarctica Lipase B (CAL-B) | Vinyl acetate | Hexane | >99 | 51 |

| Pseudomonas cepacia Lipase (PSL) | Isopropenyl acetate | Toluene | 95 | 48 |

| Candida rugosa Lipase (CRL) | Ethyl acetate | Dichloromethane | 82 | 55 |

Note: The data presented in this table is for illustrative purposes to demonstrate the typical outcomes of an enzymatic resolution screening.

Chemical Reactivity and Derivatization Strategies of 2s,4s 4 Methyloxane 2 Carbaldehyde

Nucleophilic Additions to the Aldehyde Functionality

The aldehyde group is an electrophilic center, readily undergoing nucleophilic addition. The facial selectivity of this attack is influenced by the stereochemistry of the adjacent C2 position on the oxane ring, leading to potentially high levels of diastereoselectivity in the products.

Stereoselective Carbon-Carbon Bond Formations (e.g., Aldol (B89426), Grignard, Wittig, Cyanohydrin reactions)

The formation of new carbon-carbon bonds at the aldehyde carbon is a key strategy for elaborating the molecular framework.

Aldol and Grignard Reactions: In reactions with nucleophiles like enolates (Aldol reaction) or organometallic reagents (Grignard reaction), the approach of the nucleophile to the carbonyl is sterically directed by the adjacent substituent on the chiral ring. nih.govwikipedia.org The stereochemical outcome is often predicted by models such as the Felkin-Anh or Cram chelation models, depending on the reaction conditions and the nature of the nucleophile. For (2S,4S)-4-Methyloxane-2-carbaldehyde, the bulky oxane ring substituent at the alpha position would be expected to strongly influence the trajectory of the incoming nucleophile, favoring the formation of one diastereomer over the other. The Zimmerman-Traxler model, which proposes a chair-like six-membered transition state, is often used to predict the stereochemistry of aldol reactions. harvard.edu

Wittig Reaction: The Wittig reaction converts aldehydes and ketones into alkenes using a phosphonium (B103445) ylide (Wittig reagent). masterorganicchemistry.comwikipedia.org This reaction is a reliable method for olefination, where the geometry of the resulting double bond can often be controlled by the nature of the ylide. organic-chemistry.orgnih.gov Non-stabilized ylides typically favor the formation of (Z)-alkenes, while stabilized ylides yield (E)-alkenes. organic-chemistry.org The reaction proceeds through a [2+2] cycloaddition to form a transient oxaphosphetane intermediate, which then decomposes to the alkene and a phosphine (B1218219) oxide, the latter being the thermodynamic driving force for the reaction. masterorganicchemistry.comtotal-synthesis.com

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) to the aldehyde functionality produces a cyanohydrin. openstax.orgyoutube.com This reaction is typically base-catalyzed, where a cyanide ion (CN⁻) acts as the nucleophile. pressbooks.publibretexts.org The reaction is reversible, but the equilibrium generally favors the cyanohydrin product. openstax.org The resulting cyanohydrin is a versatile intermediate; the nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing a pathway to transform the original aldehyde into other functional groups. pressbooks.publibretexts.org The reaction is often performed by generating HCN in situ from a salt like sodium or potassium cyanide and a mineral acid to avoid handling the highly toxic gas directly. libretexts.orglibretexts.org

Reduction to Chiral Alcohols

The reduction of the aldehyde group in this compound yields the corresponding primary alcohol, ((2S,4S)-4-methyloxan-2-yl)methanol. This transformation can be achieved using a variety of reducing agents.

Standard hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose. The choice of reagent can be influenced by the presence of other functional groups in the molecule. As the oxane ring is generally stable to these conditions, the reaction proceeds cleanly to afford the chiral alcohol. The stereocenters at C2 and C4 remain unaffected during this transformation.

| Reaction | Reagent | Product |

| Reduction | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | ((2S,4S)-4-methyloxan-2-yl)methanol |

Formation of Imine and Oxime Derivatives

The carbonyl group readily undergoes condensation reactions with primary amines and hydroxylamine (B1172632) to form imines and oximes, respectively. These reactions involve the nucleophilic addition of the nitrogen atom to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com

Imine Formation: The reaction with a primary amine (R-NH₂) results in the formation of an N-substituted imine (a Schiff base). organic-chemistry.orgyoutube.com This condensation is a reversible process, and the removal of water is often necessary to drive the reaction to completion. nih.gov Imines are valuable intermediates in organic synthesis, serving as precursors for the synthesis of amines via reduction. masterorganicchemistry.com

Oxime Formation: Condensation with hydroxylamine (NH₂OH) yields an oxime. wikipedia.org Oximes are crystalline solids that are useful for the characterization and purification of carbonyl compounds. nih.govnih.gov The reaction is straightforward and typically proceeds under mild conditions. nih.gov Oximes can exist as (E) or (Z) isomers due to the restricted rotation around the C=N double bond. wikipedia.org

| Reactant | Product Type | General Structure |

| Primary Amine (R-NH₂) | Imine | R-CH=N-R' |

| Hydroxylamine (NH₂OH) | Oxime | R-CH=N-OH |

Transformations Involving the Cyclic Ether System

The tetrahydropyran (B127337) (oxane) ring is a relatively stable cyclic ether. Transformations involving this system typically require harsh conditions or specific activation.

Ring-Opening Reactions with Retention of Stereochemistry

Cleavage of the C-O bonds within the oxane ring generally requires strong Lewis acids or Brønsted acids. For example, treatment of 4-methyltetrahydropyran with strong Lewis acids like boron tribromide (BBr₃) can lead to C-O bond cleavage. researchgate.net In the case of this compound, such reactions would likely be complex due to the presence of the aldehyde. Selective ring-opening while preserving the stereochemistry at the C4 position would be a significant synthetic challenge, requiring carefully chosen reagents and conditions that favor a specific cleavage pathway, such as an Sₙ2-type reaction at a less hindered carbon atom following activation of the ether oxygen.

Functionalization at Non-Adjacent Positions (e.g., C4 Methyl Reactivity)

Direct functionalization of the C-H bonds of the oxane ring or the C4-methyl group is challenging due to their low reactivity. Such transformations typically require radical-based methods or advanced C-H activation strategies. While methods exist for the C4-functionalization of some heterocyclic systems like pyridines, these are driven by the electronic nature of the aromatic ring and are not directly applicable to a saturated oxane system. nih.govnih.gov Potential, though likely unselective, pathways could involve free-radical halogenation, which would proceed based on C-H bond strength and statistical factors, followed by subsequent nucleophilic substitution.

Chemo- and Diastereoselective Modifications

The chemical reactivity of this compound is largely dictated by the aldehyde functional group, with the stereochemistry of the tetrahydropyran ring playing a crucial role in directing the stereochemical outcome of its reactions. The strategic placement of the methyl group at the C4 position and the inherent chirality at the C2 and C4 carbons create a distinct steric and electronic environment, enabling a high degree of control in chemo- and diastereoselective modifications.

The aldehyde group is susceptible to nucleophilic attack, and the facial selectivity of this attack is influenced by the conformation of the oxane ring. The chair-like conformation of the tetrahydropyran ring, with the substituents occupying either axial or equatorial positions, leads to a diastereotopic environment around the carbonyl carbon. This inherent chirality is fundamental to achieving high diastereoselectivity in derivatization reactions, a critical aspect in the synthesis of complex molecules and natural products.

One of the key transformations for this class of compounds is the substrate-controlled diastereoselective reduction of the aldehyde. For instance, Luche reduction, which employs sodium borohydride in the presence of a lanthanide chloride like cerium(III) chloride, is a well-established method for the chemoselective reduction of aldehydes in the presence of other reducible functional groups. The diastereoselectivity of such a reduction on this compound would be directed by the existing stereocenters within the ring, leading to the preferential formation of one diastereomeric alcohol.

Furthermore, the aldehyde can undergo a variety of carbon-carbon bond-forming reactions, including aldol additions, Grignard reactions, and Wittig reactions. In each of these transformations, the approach of the nucleophile is sterically hindered by the substituents on the tetrahydropyran ring, resulting in a favored trajectory of attack and, consequently, a high diastereomeric excess of the product. The stereochemical outcome of these reactions is often predictable based on established models of asymmetric induction.

The functionalized tetrahydropyran (THP) ring is a common structural motif in numerous bioactive natural products. beilstein-journals.org The stereoselective synthesis of substituted THPs is often achieved through methods like the Prins reaction, which can be catalyzed by Lewis acids. researchgate.net While this compound is a pre-formed ring system, the principles of stereocontrol observed in its formation are also applicable to its derivatization.

The strategic derivatization of this compound is a valuable tool in synthetic organic chemistry. The ability to control the stereochemistry at the newly formed stereocenter during the modification of the aldehyde group allows for the construction of complex stereochemical arrays with precision. This makes it a valuable building block for the synthesis of polyketide natural products and other complex organic molecules.

Below are illustrative tables detailing the expected outcomes of common chemo- and diastereoselective modifications of this compound, based on established principles of stereoselective reactions on similar systems.

Table 1: Diastereoselective Reduction of this compound

| Reagent | Solvent | Expected Major Diastereomer | Diastereomeric Ratio (d.r.) |

| NaBH₄, CeCl₃·7H₂O | Methanol | (2S,4S)-4-Methyloxan-2-yl)methanol | >95:5 |

| L-Selectride® | THF | (2S,4S)-4-Methyloxan-2-yl)methanol | >98:2 |

| DIBAL-H | Toluene | (2S,4S)-4-Methyloxan-2-yl)methanol | >90:10 |

Table 2: Diastereoselective Carbon-Carbon Bond Forming Reactions

| Reaction Type | Reagent | Electrophile/Nucleophile | Expected Major Product | Diastereomeric Ratio (d.r.) |

| Grignard Reaction | MeMgBr | This compound | 1-((2S,4S)-4-Methyloxan-2-yl)ethan-1-ol | >90:10 |

| Wittig Reaction | Ph₃P=CHCO₂Et | This compound | Ethyl 3-((2S,4S)-4-methyloxan-2-yl)acrylate | >95:5 (E-isomer) |

| Aldol Addition | Lithium enolate of acetone | This compound | 4-Hydroxy-4-((2S,4S)-4-methyloxan-2-yl)butan-2-one | >85:15 |

Applications As a Chiral Building Block in Complex Molecule Synthesis

Integration into Natural Product Total Synthesis

The inherent chirality and functionality of (2S,4S)-4-methyloxane-2-carbaldehyde make it an attractive precursor for the synthesis of various natural products. Its structural features can be found embedded within larger, more complex molecules, and its use can significantly streamline synthetic routes by providing a pre-formed, stereochemically rich fragment.

Macrocyclic lactones and polyketides represent a large and diverse class of natural products with a wide range of biological activities. The synthesis of these complex molecules often requires the assembly of multiple chiral fragments. A closely related compound, (2S)-4-methyl-6-oxo-3,6-dihydro-2H-pyran-2-carbaldehyde , has been utilized as a key intermediate in the synthesis of the C22–C27 fragment of Fijianolides A and B. researchgate.net This highlights the utility of such pyran-based aldehydes in accessing fragments of complex macrolides. The synthesis of these fragments is a critical step in the total synthesis of the parent natural products.

While direct evidence for the use of this compound in the synthesis of Bafilomycin A1 is not prevalent in the literature, the structural motifs present in Bafilomycin A1 suggest that this chiral building block could serve as a valuable precursor for certain fragments of the molecule. The total synthesis of Bafilomycin A1 often involves the coupling of several complex, stereochemically defined fragments, and the oxane moiety with its specific stereochemistry could be incorporated into a synthetic strategy.

| Natural Product Fragment | Chiral Precursor Utilized | Reference |

| C22–C27 of Fijianolides A and B | (2S)-4-methyl-6-oxo-3,6-dihydro-2H-pyran-2-carbaldehyde | researchgate.net |

Insect pheromones are often chiral molecules with specific stereochemistry that is crucial for their biological activity. nih.gov The synthesis of these compounds in an enantiomerically pure form is a significant challenge. The trail pheromone of the Pharaoh ant, (+)-faranal, is a classic example of a chiral methyl-branched pheromone. A common intermediate in the synthesis of (+)-faranal is (S)-4-methyl-3,6-dihydro-2H-pyran-2-carbaldehyde . researchgate.net This demonstrates the importance of chiral pyran and oxane aldehydes in the synthesis of this class of natural products. The stereocenter at the 4-position of the pyran ring is a key feature that is carried through to the final pheromone structure.

| Pheromone | Key Chiral Intermediate | Reference |

| (+)-Faranal | (S)-4-methyl-3,6-dihydro-2H-pyran-2-carbaldehyde | researchgate.net |

The oxane ring is a common motif in a variety of biologically active natural products. The stereocontrolled synthesis of these scaffolds is of great interest to medicinal chemists. This compound, with its defined stereochemistry, can serve as a starting point for the synthesis of more complex oxane-containing molecules. Through various synthetic transformations of the aldehyde group and further modifications of the oxane ring, a diverse range of structures can be accessed. This approach allows for the systematic exploration of the biological activity of different oxane-based scaffolds.

Synthesis of Pharmaceutical Intermediates and Analogues

The development of new pharmaceuticals often relies on the availability of chiral building blocks to construct complex drug molecules. While specific examples of the use of this compound in the synthesis of current pharmaceutical intermediates are not widely reported, its structural features make it a promising candidate for such applications. The oxane moiety is present in a number of approved drugs and investigational compounds. The ability to introduce this chiral scaffold early in a synthetic sequence can be highly advantageous. Furthermore, the aldehyde functionality allows for a wide range of chemical transformations, enabling the synthesis of a variety of analogues for structure-activity relationship (SAR) studies.

Development of Novel Chiral Catalysts and Ligands Utilizing the Oxane Framework

The rigid conformational nature of the oxane ring makes it an attractive scaffold for the design of new chiral ligands for asymmetric catalysis. rsc.org By appending coordinating groups to the oxane framework of this compound, it is possible to create a chiral environment around a metal center. The stereocenters on the oxane ring can effectively control the facial selectivity of reactions, leading to high enantioselectivities. While the development of catalysts and ligands based specifically on the this compound framework is an area of ongoing research, the principle has been successfully demonstrated with other chiral scaffolds. nih.gov

Scaffold-Based Synthesis for Diversity-Oriented Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of libraries of structurally diverse small molecules for high-throughput screening. cam.ac.uknih.gov Scaffold-based synthesis, a key approach in DOS, involves the elaboration of a common core structure into a variety of different molecular architectures. mdpi.com this compound is an ideal starting scaffold for such an approach. The aldehyde group can be readily converted into a wide range of other functional groups, and the oxane ring can be further functionalized or rearranged to generate a diverse collection of compounds. This allows for the efficient exploration of chemical space and the potential discovery of new bioactive molecules.

Theoretical and Computational Studies on 2s,4s 4 Methyloxane 2 Carbaldehyde

Quantum Chemical Calculations for Structure and Stability

Quantum chemical calculations are fundamental to determining the geometric and electronic properties of molecules. These methods allow for a detailed exploration of the potential energy surface, identifying stable conformations and the energetic barriers between them.

Density Functional Theory (DFT) for Conformational Analysis and Energy Landscapes

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it ideal for the conformational analysis of organic molecules. For (2S,4S)-4-Methyloxane-2-carbaldehyde, the presence of two stereocenters and a flexible oxane ring gives rise to multiple possible conformations.

A systematic conformational search using DFT, often in conjunction with molecular mechanics, can identify the various chair and boat-like conformations of the oxane ring, as well as the different orientations of the equatorial and axial substituents. The relative energies of these conformers can be calculated to determine their populations at a given temperature. For instance, the chair conformation with the methyl and carbaldehyde groups in equatorial positions is generally expected to be the most stable due to minimized steric hindrance.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated using DFT

| Conformer | Substituent Positions | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Chair) | 2-CHO (eq), 4-CH₃ (eq) | 0.00 |

| 2 (Chair) | 2-CHO (ax), 4-CH₃ (eq) | 2.50 |

| 3 (Chair) | 2-CHO (eq), 4-CH₃ (ax) | 3.10 |

Note: Data are illustrative and based on general principles of conformational analysis.

The energy landscape can be mapped by calculating the energy barriers for ring inversion and rotation of the substituent groups. This provides a comprehensive understanding of the molecule's flexibility and the dynamic equilibria between different conformations.

Reaction Mechanism Elucidation and Transition State Analysis

Computational methods are instrumental in studying reaction mechanisms by locating and characterizing transition states. For reactions involving this compound, such as nucleophilic addition to the carbonyl group or oxidation of the aldehyde, theoretical calculations can map out the entire reaction pathway.

Prediction and Interpretation of Spectroscopic Data (e.g., NMR chemical shifts, chiroptical spectra)

Theoretical calculations can accurately predict various spectroscopic properties, aiding in the interpretation of experimental data and the structural elucidation of molecules.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often coupled with DFT, has become a standard tool in organic chemistry. For this compound, theoretical calculations can predict the ¹H and ¹³C chemical shifts for each conformer. By performing a Boltzmann-weighted average of the chemical shifts of the most stable conformers, a theoretical spectrum can be generated that can be directly compared with experimental results.

Table 2: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for this compound

| Proton | Predicted (GIAO-DFT) | Experimental |

|---|---|---|

| H-2 | 3.95 | 3.98 |

| H-3a | 1.85 | 1.88 |

| H-3e | 2.10 | 2.12 |

| H-4 | 1.60 | 1.63 |

| H-5a | 1.45 | 1.49 |

| H-5e | 1.75 | 1.78 |

| CHO | 9.70 | 9.72 |

Note: Data are illustrative. Predicted values would be obtained from calculations on the Boltzmann-averaged conformational ensemble.

Chiroptical spectra, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), provide information about the absolute configuration of chiral molecules. Time-dependent DFT (TD-DFT) is commonly used to simulate ECD spectra by calculating the electronic transitions and their corresponding rotatory strengths. Similarly, VCD spectra can be calculated from the vibrational frequencies and rotational strengths. The comparison of the calculated and experimental chiroptical spectra allows for the unambiguous assignment of the absolute stereochemistry of this compound.

Intermolecular Interactions and Solvent Effects

The properties and behavior of a molecule can be significantly influenced by its environment. Computational models can be used to study intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are crucial in understanding the behavior of this compound in the condensed phase.

Solvent effects can be incorporated into quantum chemical calculations using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. Explicit models involve including a number of solvent molecules in the calculation, which allows for the study of specific solute-solvent interactions. The inclusion of solvent effects is often critical for obtaining accurate predictions of conformational energies, reaction barriers, and spectroscopic properties in solution. For instance, the conformational equilibrium of this compound may shift in polar solvents compared to the gas phase due to different solvation energies of the conformers.

Future Research Directions and Challenges

Development of Highly Enantioselective and Diastereoselective Synthetic Routes

A primary challenge in the utilization of (2S,4S)-4-Methyloxane-2-carbaldehyde lies in its efficient and stereocontrolled synthesis. Future research will undoubtedly focus on the development of novel synthetic methodologies that offer high levels of both enantioselectivity and diastereoselectivity, moving beyond classical approaches to more atom-economical and scalable processes.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds. Future efforts could be directed towards the design of novel chiral catalysts, such as proline derivatives or chiral phosphoric acids, to facilitate the asymmetric cyclization of acyclic precursors to afford the desired (2S,4S) stereochemistry with high fidelity. The development of one-pot cascade reactions that simultaneously construct the oxane ring and install the methyl and carbaldehyde functionalities would be a significant advancement.

Furthermore, transition-metal catalysis offers a complementary approach. The exploration of enantioselective Prins cyclizations, hetero-Diels-Alder reactions, and intramolecular etherification reactions catalyzed by chiral transition-metal complexes could provide efficient routes to this compound and its derivatives. A key challenge will be the control of diastereoselectivity in these reactions to favor the cis-2,4-substitution pattern.

| Synthetic Strategy | Catalyst/Reagent Type | Potential Advantages | Key Challenges |

| Asymmetric Organocatalysis | Chiral amines, phosphoric acids | Metal-free, environmentally benign | Catalyst loading, substrate scope |

| Transition-Metal Catalysis | Chiral Lewis acids (e.g., Ru, Rh, Cu complexes) | High turnover numbers, broad applicability | Ligand design, cost, metal contamination |

| Biocatalysis | Engineered enzymes (e.g., aldolases, oxidoreductases) | High stereoselectivity, mild conditions | Enzyme stability and availability |

Exploration of Novel Reactivity Patterns and Derivatization Opportunities

The aldehyde functionality of this compound serves as a versatile handle for a wide array of chemical transformations. Future research should aim to explore novel reactivity patterns and expand the toolbox for its derivatization, enabling the synthesis of a broader range of complex molecules.

One promising avenue is the investigation of stereoselective additions to the aldehyde group, where the existing stereocenters in the oxane ring can influence the stereochemical outcome of the reaction. This includes the development of diastereoselective nucleophilic additions (e.g., Grignard, organolithium reagents), aldol (B89426) reactions, and Wittig-type olefinations. Understanding the facial selectivity of these reactions will be crucial for their application in target-oriented synthesis.

Furthermore, the development of methods for the functionalization of the oxane ring itself, beyond the existing substituents, would significantly enhance the synthetic utility of this scaffold. This could involve C-H activation strategies to introduce new substituents at other positions on the ring, or ring-opening and rearrangement reactions to access different heterocyclic systems.

Expansion of Applications in Diverse Target Molecule Syntheses

The inherent chirality and functionality of this compound make it an attractive starting material for the total synthesis of natural products and the preparation of novel pharmaceutical agents. A key future direction is the strategic application of this building block in the synthesis of a wider range of complex and biologically relevant molecules.

The 2,4-disubstituted oxane motif is a common feature in many polyketide natural products, which exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. Future synthetic campaigns targeting such natural products could strategically employ this compound as a key fragment, leveraging its pre-defined stereochemistry to simplify complex synthetic routes.

Moreover, the exploration of this chiral aldehyde in the synthesis of libraries of novel, drug-like molecules is a promising area of research. By systematically modifying the aldehyde and the oxane ring, a diverse set of compounds can be generated for biological screening, potentially leading to the discovery of new therapeutic agents.

| Target Molecule Class | Significance of this compound | Illustrative Natural Product Substructure |

| Polyketide Natural Products | Provides a stereochemically defined C6 building block. | Macrolide antibiotics, polyether ionophores |

| Bioactive Small Molecules | Serves as a chiral scaffold for diversity-oriented synthesis. | Novel kinase inhibitors, receptor modulators |

| Pheromones | Offers a chiral backbone for the synthesis of insect communication molecules. | Stereochemically complex insect pheromones |

Advanced Computational Methodologies for Predictive Design and Understanding

The integration of advanced computational methodologies will be instrumental in accelerating progress in the chemistry of this compound. Density Functional Theory (DFT) calculations and other computational tools can provide deep insights into reaction mechanisms, transition state geometries, and the origins of stereoselectivity in synthetic routes.

Future research should focus on the use of computational modeling to:

Predict Stereochemical Outcomes: Develop predictive models for the stereoselectivity of reactions involving this compound, guiding the selection of optimal reaction conditions and catalysts.

Design Novel Catalysts: Employ in silico design to develop new chiral catalysts that are specifically tailored for the highly enantioselective and diastereoselective synthesis of the target molecule.

Understand Reactivity: Elucidate the conformational preferences of this compound and its derivatives to better understand and predict their reactivity in various chemical transformations.

Machine learning algorithms, trained on experimental data, could also play a significant role in predicting reaction outcomes and optimizing synthetic protocols, thereby reducing the need for extensive empirical screening.

| Computational Method | Application Area | Potential Impact |

| Density Functional Theory (DFT) | Mechanistic studies, transition state analysis | Rationalization of stereoselectivity, catalyst improvement |

| Molecular Dynamics (MD) | Conformational analysis, solvent effects | Understanding substrate-catalyst interactions |

| Machine Learning (ML) | Predictive modeling, reaction optimization | Accelerated discovery of optimal synthetic routes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.